molecular formula C16H17N3O2 B3965857 N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B3965857
M. Wt: 283.32 g/mol
InChI Key: WDSDUULKTDVWQT-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation reaction of certain amines . For instance, 3-(1H-imidazol-1-yl)propan-1-amine can be obtained from the condensation reaction of certain piperidones .


Molecular Structure Analysis

Imidazole is a 5-membered aromatic ring structure with nitrogen atoms at the 1 and 3 positions and carbons atom at the 2, 4, and 5 positions . The carbon atoms of the imidazole fragment appeared at 119.9–138.80 ppm in all systems .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide in lab experiments include its high selectivity for the histamine H2 receptor, which allows for more precise targeting of this receptor. Additionally, this compound has been extensively studied and characterized, making it a well-established tool for research purposes. However, one limitation of using this compound is its potential for off-target effects, which can complicate experimental results.

Future Directions

There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide. One area of interest is the development of more selective and potent H2 receptor agonists, which could improve the efficacy and reduce the potential side effects of these compounds. Additionally, further studies are needed to fully understand the role of the histamine H2 receptor in various physiological processes and disease states, which could lead to the development of new therapeutic strategies. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this could lead to improved outcomes for patients with acid-related disorders or other conditions.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of gastric acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. It has also been investigated for its potential use in the treatment of asthma, allergic rhinitis, and other allergic conditions.

Safety and Hazards

Imidazole derivatives can pose various safety hazards. For example, N-(3-(1H-IMIDAZOL-1-YL)PROPYL)METHANESULFONAMIDE HCL is considered harmful if swallowed and can cause severe skin burns and eye damage .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-13-5-2-3-6-14(13)21-15(12)16(20)18-7-4-9-19-10-8-17-11-19/h2-3,5-6,8,10-11H,4,7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSDUULKTDVWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321573
Record name N-(3-imidazol-1-ylpropyl)-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804906
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

380880-16-0
Record name N-(3-imidazol-1-ylpropyl)-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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